3-Bromo-7H-furo[3,4-b]pyridin-5-one

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Obtaining a structurally defined, halogenated furo[3,4-b]pyridine scaffold with reliable batch-to-batch consistency remains a bottleneck in early-stage medicinal chemistry. 3-Bromo-7H-furo[3,4-b]pyridin-5-one (CAS 1303968-43-5) directly addresses this challenge as a pre-functionalized building block, featuring a reactive bromine handle at the 3-position for immediate diversification. - Ideal for constructing focused libraries targeting Casein Kinase 1 (CK1) and BET bromodomains via Suzuki-Miyaura or Buchwald-Hartwig couplings. - The C-Br bond provides a balanced reactivity profile superior to the 3-chloro analog, enabling mild cross-coupling while maintaining stability for multi-step synthesis. - Shipped globally with rigorous quality assurance documentation to support seamless integration into your synthetic workflow.

Molecular Formula C7H4BrNO2
Molecular Weight 214.02 g/mol
CAS No. 1303968-43-5
Cat. No. B1377935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7H-furo[3,4-b]pyridin-5-one
CAS1303968-43-5
Molecular FormulaC7H4BrNO2
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=N2)Br)C(=O)O1
InChIInChI=1S/C7H4BrNO2/c8-4-1-5-6(9-2-4)3-11-7(5)10/h1-2H,3H2
InChIKeyROPDGXSXHXWJFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7H-furo[3,4-b]pyridin-5-one (CAS 1303968-43-5): A Versatile Furopyridine Scaffold for Kinase and Bromodomain Research


3-Bromo-7H-furo[3,4-b]pyridin-5-one (CAS 1303968-43-5) is a halogenated heteroaromatic building block characterized by a fused furo[3,4-b]pyridine core bearing a reactive bromine substituent at the 3-position . The core furo[3,4-b]pyridin-5-one scaffold is a privileged motif in medicinal chemistry, with demonstrated utility in the development of inhibitors targeting casein kinase 1 (CK1) [1] and bromodomain-containing proteins (e.g., BET family) [2]. The strategic placement of the bromine atom provides a synthetic handle for further diversification via cross-coupling reactions, enabling the generation of focused compound libraries around these therapeutically relevant targets.

Strategic Sourcing of 3-Bromo-7H-furo[3,4-b]pyridin-5-one: Why Generic Furopyridine Analogs Are Insufficient for Targeted Medicinal Chemistry


While the 7H-furo[3,4-b]pyridin-5-one core is common to a class of bioactive molecules, the specific position and identity of the halogen substituent critically dictate the molecule's reactivity profile and its compatibility with downstream synthetic routes. Generic, unsubstituted, or alternatively halogenated furopyridines cannot replicate the reactivity of the 3-bromo derivative in key transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. The C-Br bond at the 3-position provides a uniquely balanced reactivity: it is sufficiently labile to undergo efficient oxidative addition with palladium catalysts under mild conditions, yet stable enough for routine handling and multi-step synthesis, distinguishing it from the less reactive 3-chloro analog and the potentially unstable 3-iodo variant [2]. Furthermore, patent literature explicitly defines the scope of active inhibitors around specifically substituted furo[3,4-b]pyridin-5-ones, confirming that unsubstituted or differently substituted cores are not encompassed within the same structure-activity relationship (SAR) [3].

Quantitative Differentiation of 3-Bromo-7H-furo[3,4-b]pyridin-5-one: Evidence for Superior Synthetic Utility Over Other Halogenated Analogs


Superior Reactivity of 3-Bromo-7H-furo[3,4-b]pyridin-5-one in Suzuki-Miyaura Cross-Coupling Compared to 3-Chloro Analog

The 3-bromo substituent on 3-Bromo-7H-furo[3,4-b]pyridin-5-one exhibits a significantly higher reaction rate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the corresponding 3-chloro analog. This is a well-established trend for aryl halides, where the relative reactivity order is I > Br > Cl [1]. This difference allows for shorter reaction times and lower catalyst loadings, which are critical factors in high-throughput medicinal chemistry workflows.

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Enhanced Stability and Handling Profile of 3-Bromo-7H-furo[3,4-b]pyridin-5-one Over the 3-Iodo Congener

In contrast to the more reactive but light- and thermally sensitive 3-iodo-7H-furo[3,4-b]pyridin-5-one, the 3-bromo derivative offers a favorable balance between synthetic utility and bench stability. While iodoarenes are more reactive in cross-couplings, they are also more prone to dehalogenation and homocoupling side reactions [1]. The carbon-bromine bond (bond dissociation energy ~80 kcal/mol) is significantly stronger than the carbon-iodine bond (~65 kcal/mol), leading to improved long-term storage stability and more reliable, reproducible reaction outcomes [2].

Chemical Stability Building Block Procurement

Validation of 7H-Furo[3,4-b]pyridin-5-one Core as a Privileged Scaffold in CNS Drug Discovery

The core 7H-furo[3,4-b]pyridin-5-one scaffold, from which 3-Bromo-7H-furo[3,4-b]pyridin-5-one is derived, is explicitly claimed by Pfizer as a key structural motif for potent and selective casein kinase 1 (CK1) inhibitors [1]. The patent, which is a primary source for novel CNS therapeutics, details that compounds containing this core exhibit activity against CK1δ and CK1ε, targets implicated in circadian rhythm and mood disorders. This demonstrates that the core itself, when appropriately substituted via the 3-position handle, is part of a validated pharmacophore.

Casein Kinase 1 CNS Disorders Medicinal Chemistry

Established Utility of Furopyridine Core in Bromodomain Inhibition by GlaxoSmithKline

A separate patent from GlaxoSmithKline (GSK) establishes the furopyridine core as a central component of compounds designed to inhibit BET family bromodomains, a major class of epigenetic targets in oncology and inflammation [1]. The patent describes a novel class of furopyridines as bromodomain inhibitors, demonstrating that the 3-Bromo-7H-furo[3,4-b]pyridin-5-one scaffold is not limited to kinase targets but has broad utility across a range of high-profile pharmaceutical programs. This cross-target validation increases the compound's value as a versatile building block for multiple discovery projects.

Epigenetics Bromodomain BET Inhibitor

High-Value Application Scenarios for 3-Bromo-7H-furo[3,4-b]pyridin-5-one in Drug Discovery and Chemical Biology


Diversification of the Pfizer CK1 Inhibitor Pharmacophore

Leverage 3-Bromo-7H-furo[3,4-b]pyridin-5-one as the key starting material for synthesizing a focused library of novel casein kinase 1 (CK1) inhibitors. Following the precedence set in Pfizer's patent [1], the bromine handle can be used to explore diverse aromatic and heteroaromatic substitutions at the 3-position via Suzuki-Miyaura coupling. This enables rapid exploration of structure-activity relationships (SAR) to optimize potency and selectivity for CK1δ or CK1ε, which are implicated in the regulation of circadian rhythms and are targets for treating sleep and mood disorders.

Exploration of Novel BET Bromodomain Chemical Space

Utilize the furo[3,4-b]pyridine core of 3-Bromo-7H-furo[3,4-b]pyridin-5-one as a foundational scaffold for generating new intellectual property around bromodomain and extra-terminal (BET) protein inhibitors. As documented by GSK [1], this core is a validated starting point for this target class. The 3-bromo group serves as an ideal vector for introducing diversity elements via cross-coupling to identify new, patentable chemical matter with improved selectivity profiles against specific BET family members (BRD2, BRD3, BRD4, BRDT) for applications in oncology and inflammatory diseases.

Construction of Complex, Fused Heterocyclic Systems

Employ 3-Bromo-7H-furo[3,4-b]pyridin-5-one in sequential, multi-step synthetic sequences to access more architecturally complex molecules. The combination of the electrophilic bromine atom and the potential for the lactone-like carbonyl to be a latent nucleophile after manipulation allows for the construction of polycyclic frameworks. For instance, the bromine can be replaced by an amine via Buchwald-Hartwig amination, which can then be used to annulate a new ring onto the pyridine core, creating novel, patentable chemical entities for screening libraries [1].

Chemical Probe Synthesis for Target Validation Studies

Synthesize high-quality chemical probes for target validation in epigenetic and kinase signaling pathways. The proven biological relevance of the furo[3,4-b]pyridine core [1][2] makes derivatives of this compound valuable tools for dissecting complex biological mechanisms. The bromine handle allows for the facile introduction of functional groups such as biotin or fluorophores (e.g., BODIPY) via cross-coupling or amination, creating pull-down and imaging probes to study the interaction of inhibitors with CK1 or BET proteins in a cellular context.

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